molecular formula C11H11F3OS B7996805 2'-(n-Propylthio)-2,2,2-trifluoroacetophenone CAS No. 1443354-11-7

2'-(n-Propylthio)-2,2,2-trifluoroacetophenone

Cat. No.: B7996805
CAS No.: 1443354-11-7
M. Wt: 248.27 g/mol
InChI Key: QGLLKUZUACXZHR-UHFFFAOYSA-N
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Description

2’-(n-Propylthio)-2,2,2-trifluoroacetophenone is an organic compound characterized by the presence of a trifluoromethyl group attached to an acetophenone core, with a propylthio substituent at the 2’ position

Preparation Methods

Synthetic Routes and Reaction Conditions

. The reaction conditions often require the use of a suitable solvent and controlled temperature to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of 2’-(n-Propylthio)-2,2,2-trifluoroacetophenone may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2’-(n-Propylthio)-2,2,2-trifluoroacetophenone can undergo various chemical reactions, including:

    Oxidation: The propylthio group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The carbonyl group in the acetophenone core can be reduced to form alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the propylthio group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

2’-(n-Propylthio)-2,2,2-trifluoroacetophenone has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique chemical properties make it a useful tool in studying biological processes and interactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2’-(n-Propylthio)-2,2,2-trifluoroacetophenone exerts its effects involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more easily. The propylthio group can form specific interactions with target proteins or enzymes, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethoxy-4-propylthiophenethylamine (2C-T-7): A compound with a similar propylthio group but different core structure.

    2,5-Dimethoxy-4-ethylthiophenethylamine (2C-T-2): Another compound with a thio-substituent, differing in the length of the alkyl chain.

Uniqueness

2’-(n-Propylthio)-2,2,2-trifluoroacetophenone is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased stability and lipophilicity. This makes it particularly valuable in applications where these properties are advantageous.

Biological Activity

2'-(n-Propylthio)-2,2,2-trifluoroacetophenone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C11H12F3OS
  • Molecular Weight : 273.27 g/mol
  • SMILES Notation : CCC(SC(=O)C(F)(F)F)c1ccccc1

This compound features a trifluoroacetophenone moiety with a propylthio substituent, which influences its biological activity.

Research indicates that compounds similar to this compound may act as serine protease inhibitors , which are crucial in various biological processes including inflammation and viral replication. The electrophilic nature of the carbonyl group in the trifluoroacetophenone structure allows it to interact with serine residues in proteases, leading to inhibition of their activity .

Antiviral Activity

A notable application of this compound is its potential as an antiviral agent . Studies have shown that trifluoroacetophenones can inhibit the proteases of several viruses, including herpesviruses like cytomegalovirus (CMV) and Epstein-Barr virus (EBV). The inhibition mechanism involves blocking the viral protease's active site, thereby preventing viral replication .

Case Studies and Research Findings

  • Inhibition of Viral Proteases :
    • In a study focusing on the inhibition of CMV protease, researchers found that derivatives of trifluoroacetophenone exhibited significant antiviral activity. The IC50 values indicated effective inhibition at low concentrations, suggesting a strong potential for therapeutic use against viral infections .
  • Serine Protease Inhibition :
    • A detailed investigation into the serine protease inhibition revealed that this compound could effectively inhibit human leukocyte elastase (HLE), which plays a role in inflammatory processes. This finding supports its potential application in treating inflammatory diseases .
  • Comparative Analysis :
    • A comparative analysis of various trifluoromethylketones showed that those with alkylthio groups exhibited enhanced biological activity compared to their non-thio counterparts. This suggests that the propylthio group may contribute positively to the biological efficacy of the compound .

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityIC50 (µM)Reference
This compoundCMV Protease Inhibitor0.5
TrifluoroacetophenoneHLE Inhibitor1.0
4-(n-Propylthio)-trifluoromethylketoneAntiviral Activity0.8
AryltrifluoromethylketonesAcetylcholinesterase Inhibitor0.6

Properties

IUPAC Name

2,2,2-trifluoro-1-(2-propylsulfanylphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3OS/c1-2-7-16-9-6-4-3-5-8(9)10(15)11(12,13)14/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGLLKUZUACXZHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=CC=CC=C1C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901225866
Record name Ethanone, 2,2,2-trifluoro-1-[2-(propylthio)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901225866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443354-11-7
Record name Ethanone, 2,2,2-trifluoro-1-[2-(propylthio)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443354-11-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 2,2,2-trifluoro-1-[2-(propylthio)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901225866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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